(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid
CAS No.:
Cat. No.: VC18113325
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO4 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | (3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | FNYRVJJDNPAVSS-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CC(=O)O)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a β-amino acid backbone with a tert-butoxycarbonyl (Boc) group protecting the amine functionality. The (3S) configuration at the chiral center ensures enantiomeric purity, a prerequisite for applications in stereoselective synthesis. Key structural elements include:
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Backbone: A four-carbon chain with a carboxylic acid terminus.
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Boc group: , providing steric bulk and acid-labile protection.
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Methyl branch: A 3-methyl substituent enhancing conformational rigidity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 217.26 g/mol | |
| CAS number | 129765-95-3 | |
| Protection group | tert-Butoxycarbonyl (Boc) |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, analogous Boc-protected amino acids typically exhibit:
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NMR: Resonances for tert-butyl protons (~1.4 ppm), amide NH (~5.5 ppm), and carboxylic acid protons (broad ~12 ppm).
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IR: Stretching vibrations for carbonyl groups (Boc: ~1700 cm, carboxylic acid: ~2500–3000 cm).
Synthesis and Reaction Mechanisms
Boc Protection Strategy
The synthesis begins with the Boc protection of the amine group in β-amino acids. A representative protocol involves:
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Reagents: Di-tert-butyl dicarbonate (BocO), triethylamine (TEA) as a base.
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Solvent: Dichloromethane (DCM) at 0–25°C.
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Mechanism: Nucleophilic attack of the amine on BocO, forming a stable carbamate .
Table 2: Synthetic Conditions for Boc Protection
| Parameter | Details | Source |
|---|---|---|
| Reagents | BocO, TEA | |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Reaction time | 2–4 hours |
Alternative Synthetic Routes
Recent advancements emphasize safer methodologies, such as avoiding cyanide-based intermediates. For example, the formal synthesis of sedum alkaloids employs enantiopure α-amino acids as starting materials, bypassing hazardous homologation steps .
Applications in Peptide Science and Drug Development
Peptide Synthesis
The Boc group’s acid-lability (removable with trifluoroacetic acid) makes this compound ideal for solid-phase peptide synthesis (SPPS). Its methyl branch restricts rotational freedom, favoring α-helix formation in peptide mimics .
Pharmaceutical Relevance
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Antimicrobial peptides: Structural analogs exhibit enhanced stability against proteolytic degradation.
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Enzyme inhibitors: The β-amino acid scaffold mimics natural substrates, enabling competitive inhibition .
Recent Advances and Future Directions
Green Chemistry Innovations
The PMC study highlights a shift toward solvent-free Boc protection and catalyst recycling, reducing environmental impact .
Bioconjugation Techniques
Emerging applications include site-specific protein modification using Boc-protected amines as orthogonal handles for click chemistry.
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